N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a critical role in regulating cellular metabolism, DNA repair, and aging. EX-527 has been widely used in scientific research to study the biological functions of SIRT1 and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives, such as our compound, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antimalarial Properties
Quinoline derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . They have been used in the development of new drugs aimed at combating various forms of cancer .
Antiviral Properties
Quinoline derivatives are also known for their antiviral properties . They have been used in the development of drugs to combat various viral infections .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives have been used in the treatment of various mental health disorders, including depression. They also exhibit anticonvulsant effects, making them useful in the treatment of conditions like epilepsy .
Anti-inflammatory Effects
Quinoline derivatives are known for their anti-inflammatory effects . They have been used in the treatment of various inflammatory conditions, providing relief from symptoms .
Eigenschaften
IUPAC Name |
N-ethyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-21(19(24)13-7-9-16(10-8-13)22(25)26)12-15-11-14-5-3-4-6-17(14)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVJGZRGQOJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.